molecular formula C7H7FINO B1442337 1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol CAS No. 744257-63-4

1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol

Cat. No. B1442337
CAS RN: 744257-63-4
M. Wt: 267.04 g/mol
InChI Key: OBQAYCQDCICLHM-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol, also known as FIPE, is a recently developed synthetic compound with a wide range of potential applications in the fields of science, medicine, and technology. FIPE is a fluorinated pyridine-based alcohol that has been found to have unique properties, such as its highly reactive nature, that make it particularly useful for a variety of research and laboratory experiments.

Scientific Research Applications

X-Ray Crystal Structures and Condensation Products

  • The compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, closely related to 1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol, has been studied for its crystal structure properties. The compound crystallizes in the monoclinic system and forms intermolecular hydrogen bonds, playing a crucial role in the formation of complex molecular structures (Percino et al., 2008).

Protecting Groups for Carboxylic Acids

  • 2-(Pyridin-2-yl)ethanol, which shares structural similarity with this compound, is used as a protecting group for carboxylic acids. This compound can be selectively removed chemically or thermally after polymerization, demonstrating its importance in polymer chemistry (Elladiou & Patrickios, 2012).

Novel Intermediate Formation and Condensation Reaction

  • The novel intermediate 1-(p-fluorophenyl)-2-(2′-pyridyl)ethanol, closely related to the compound of interest, was synthesized and characterized, showcasing its potential in forming complex organic compounds under catalyst-and solvent-free conditions (Percino et al., 2007).

Synthesis and Magnetic Properties

  • In a study involving ethanol-pyridine and its derivatives, new mixed-valence trinuclear oxo-centered manganese complexes were synthesized, emphasizing the role of these compounds in creating complex inorganic structures with significant magnetic properties (Ribas et al., 1997).

Selective Fluorination of Heterocyclic Compounds

  • Research on the selective fluorination of pyridine derivatives, similar to this compound, has led to high-yield production of fluorinated compounds, showcasing the applicability of these processes in creating specialized organic molecules (Chambers et al., 1999).

properties

IUPAC Name

1-(2-fluoro-4-iodopyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FINO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQAYCQDCICLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CN=C1F)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261509
Record name 2-Fluoro-4-iodo-α-methyl-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

744257-63-4
Record name 2-Fluoro-4-iodo-α-methyl-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=744257-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-iodo-α-methyl-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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